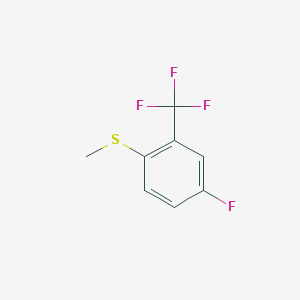

(4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane

Description

Properties

Molecular Formula |

C8H6F4S |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

4-fluoro-1-methylsulfanyl-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F4S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |

InChI Key |

KRSGIHJBBOZMEH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Aryl halides : 2-bromo-4-(trifluoromethyl)fluorobenzene or related halogenated phenyl compounds serve as electrophilic partners.

- Methylthiolating agents : Dimethyl disulfide or methylthiolate salts.

- Bases : Cesium carbonate, potassium carbonate, or lithium tert-butoxide to deprotonate thiols or activate nucleophiles.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or dichloromethane (DCM) are commonly used.

- Catalysts : Palladium complexes (e.g., Pd2(dba)3.CHCl3) and phosphine ligands (e.g., DavePhos) facilitate coupling reactions.

Typical Reaction Conditions

- Reactions are conducted under inert atmosphere (argon or nitrogen) to avoid oxidation.

- Temperatures range from room temperature to reflux (70–100 °C) depending on the method.

- Reaction times vary from 2 to 10 hours, monitored by thin-layer chromatography (TLC).

Representative Preparation Method (Adapted from Literature)

Step 1: Formation of Aryl Methylsulfane

- In an inert atmosphere, dimethyl disulfide (20 equivalents) and isopentyl nitrite (3 equivalents) are combined in a flask.

- 2-haloaniline derivatives (1 equivalent) are added slowly.

- The mixture is refluxed at 70 °C for 2 hours.

- After completion, the reaction mixture is concentrated under reduced pressure.

- The crude product is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated.

- Purification is achieved by silica gel chromatography using pentane/ethyl acetate (9:1) as eluent.

Step 2: Coupling to Form this compound

- The aryl halide (e.g., 2-bromo-4-(trifluoromethyl)fluorobenzene) is reacted with methylthiolate generated in situ or added as a reagent.

- The reaction is carried out in dioxane or DMF with a palladium catalyst and suitable ligand under argon.

- Lithium tert-butoxide or potassium carbonate is used as base.

- The mixture is heated to 100 °C for approximately 2.5 hours.

- After cooling, the reaction mixture is filtered and purified by flash chromatography.

Analytical Data and Characterization

| Parameter | Data for this compound |

|---|---|

| Physical state | Yellow liquid |

| 1H NMR (200 MHz, CDCl3) | δ 8.01 (s, 1H), 7.59 (d, J = 8.4 Hz, 1H), 7.14 (d, J = 8.4 Hz, 1H), 2.51 (s, 3H) |

| 13C NMR (75 MHz, CDCl3) | Signals consistent with aromatic carbons and methyl sulfane group |

| IR (film) | Characteristic aromatic and C–S stretching bands |

| High-resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with formula C8H6F4S (exact mass confirmed) |

Comparative Table of Preparation Conditions

| Method Aspect | Details |

|---|---|

| Starting material | 2-bromo-4-(trifluoromethyl)fluorobenzene or similar |

| Sulfur source | Dimethyl disulfide or methylthiolate salts |

| Catalyst | Pd2(dba)3.CHCl3 (5 mol%), DavePhos (10 mol%) |

| Base | Lithium tert-butoxide or potassium carbonate |

| Solvent | Dioxane, DMF, or DCM |

| Temperature | 70–100 °C |

| Reaction time | 2–10 hours |

| Atmosphere | Argon or nitrogen inert atmosphere |

| Purification | Silica gel chromatography (pentane/ethyl acetate 9:1) |

| Yield | Typically 70–85% |

Notes on Methodology and Optimization

- The use of palladium-catalyzed coupling enhances selectivity and yield.

- Bases such as lithium tert-butoxide improve deprotonation efficiency and nucleophile generation.

- Inert atmosphere prevents oxidation of sulfane compounds.

- Purification by flash chromatography ensures removal of side products and unreacted starting materials.

- Monitoring by TLC and NMR spectroscopy is essential for reaction progress and product verification.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties .

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic applications. Fluorinated compounds are known to have enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong interactions with the target molecules . The pathways involved in its action depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfane Derivatives

Key Observations :

Compounds with para-chloro or para-fluoro substituents (e.g., ) exhibit altered electronic profiles, affecting their nucleophilic substitution reactivity .

Sulfur-Bound Group Variations :

Biological Activity

The compound (4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane, often referred to as a sulfide analog, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a fluorine atom on the phenyl ring, which significantly influence its physicochemical properties and biological interactions. The presence of sulfur in the methyl sulfane group adds to its reactivity and potential biological implications.

Anticonvulsant Properties

Research indicates that modifications of sulfide compounds can enhance their potency as anticonvulsants. For instance, analogs similar to this compound have shown increased efficacy in activating neuronal Kv7 channels, which are critical targets for treating epilepsy. One study reported that certain fluorinated sulfide derivatives demonstrated up to 15 times greater potency than existing treatments like retigabine in activating Kv7.2/Kv7.3 channels in vitro .

Inhibition of Cyclooxygenase Enzymes

Compounds with similar structural motifs have been investigated for their ability to selectively inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The introduction of sulfur-containing functional groups has been shown to enhance selectivity for COX-2, making these compounds potential candidates for anti-inflammatory therapies .

Structure-Activity Relationships (SAR)

The incorporation of fluorine and trifluoromethyl groups has been linked to improved biological activity due to enhanced lipophilicity and metabolic stability. For example, the SAR studies on related compounds reveal that the presence of these groups can significantly modulate the potency against various biological targets, including neurotransmitter uptake inhibition and enzyme activity modulation .

| Compound | Activity | Reference |

|---|---|---|

| SF0034 | Kv7 activator (5x potency over retigabine) | |

| RL-81 | >15x potency over retigabine | |

| COX Inhibitor | Selective COX-2 inhibition |

Case Studies

- Anticonvulsant Efficacy : A study involving novel Kv7 channel activators demonstrated that specific modifications to the sulfide structure led to significant improvements in seizure control in mouse models. These findings suggest that this compound could be a promising candidate for further development in epilepsy treatments .

- Anti-inflammatory Potential : The investigation into COX-selective inhibitors highlighted the role of sulfur-containing groups in enhancing selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, analogous sulfane derivatives have been prepared using CuH-catalyzed hydroalkylation, where (E)-4-(5-bromo-2-methylpent-1-en-1-yl)phenyl intermediates are reacted under controlled conditions (50°C, 20 h) followed by purification via flash chromatography . Alternatively, thiol-ene "click" chemistry or Mitsunobu reactions may be applicable, leveraging the reactivity of the methylsulfane group with halogenated aryl precursors.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR is essential for tracking fluorine environments (e.g., -CF and para-fluoro groups). NMR can resolve methylsulfane protons (δ ~2.5 ppm) and aromatic protons.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- IR : C-F stretches (1000–1300 cm) and S-CH vibrations (~700 cm) provide structural validation.

- X-ray crystallography : For crystalline derivatives, this technique resolves steric effects from the trifluoromethyl group .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in substitution reactions?

- Methodology : The -CF group stabilizes intermediates through inductive effects, directing electrophilic substitution to specific positions. For example, in SNAr reactions, the para-fluoro group may activate the aryl ring, while steric hindrance from -CF limits accessibility. Comparative kinetic studies with non-fluorinated analogs can quantify these effects .

Advanced Research Questions

Q. What strategies resolve contradictions in oxidation product yields of this compound under varying conditions?

- Methodology : Conflicting data on sulfoxide/sulfone ratios (e.g., 30% vs. 70% yield under different oxidants) can be addressed via:

- Controlled kinetic studies : Monitor reaction progress using in situ NMR to identify intermediates.

- Computational modeling : Density Functional Theory (DFT) calculations predict transition-state energies for competing pathways (e.g., peroxides vs. mCPBA) .

- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) may favor sulfone formation by stabilizing charged intermediates .

Q. How can enantioselective functionalization of this compound be achieved?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., CuH systems) enable enantioselective alkylation. For example, CuH-catalyzed hydroalkylation of analogous trifluoromethylphenyl sulfanes achieves >90% ee by leveraging steric bulk from the -CF group to control stereochemistry . Optimization of ligand architecture (e.g., Josiphos derivatives) is critical.

Q. What role does this compound play in drug design targeting kinase inhibition?

- Methodology : The compound’s aryl-sulfane motif is a bioisostere for phosphate groups. Structure-activity relationship (SAR) studies can evaluate its incorporation into kinase inhibitors (e.g., JAK/STAT pathways). Molecular docking simulations using PDB structures (e.g., 33T ligand) assess binding affinity to ATP pockets . Biological assays (IC, selectivity profiling) validate inhibitory potency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.